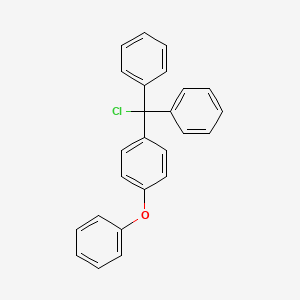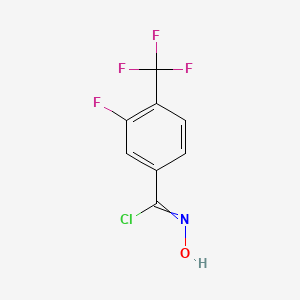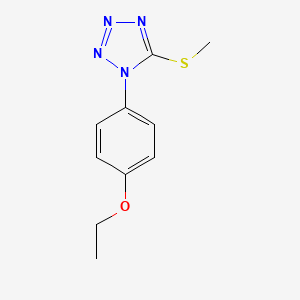![molecular formula C14H9BrN2O3 B13680576 2-[(7-Azaindole-5-yl)oxy]-4-bromobenzoic Acid](/img/structure/B13680576.png)
2-[(7-Azaindole-5-yl)oxy]-4-bromobenzoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(7-Azaindole-5-yl)oxy]-4-bromobenzoic Acid is a compound with the molecular formula C14H9BrN2O3 and a molecular weight of 333.14 g/mol . This compound is characterized by the presence of a 7-azaindole moiety linked to a bromobenzoic acid structure. The 7-azaindole core is known for its biological activity and has been used in the development of various therapeutic agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7-Azaindole-5-yl)oxy]-4-bromobenzoic Acid typically involves the coupling of a 7-azaindole derivative with a bromobenzoic acid precursor. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of 7-azaindole is reacted with a bromobenzoic acid under basic conditions . The reaction is typically carried out in the presence of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the purification process may involve crystallization or chromatography techniques to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-[(7-Azaindole-5-yl)oxy]-4-bromobenzoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may yield dehalogenated products, and substitution may yield various substituted derivatives .
Aplicaciones Científicas De Investigación
2-[(7-Azaindole-5-yl)oxy]-4-bromobenzoic Acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-[(7-Azaindole-5-yl)oxy]-4-bromobenzoic Acid involves its interaction with specific molecular targets and pathways. For example, derivatives of 7-azaindole have been shown to inhibit tyrosine protein kinase SRC, which plays a role in cell signaling and proliferation . The compound may also interact with other proteins and enzymes involved in cellular processes, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
7-Azaindole: The parent compound, which serves as a core structure for many derivatives.
4-Bromobenzoic Acid: A precursor used in the synthesis of the target compound.
Other 7-Azaindole Derivatives: Compounds with similar structures but different substituents, such as 7-azaindole-5-boronic acid pinacol ester.
Uniqueness
2-[(7-Azaindole-5-yl)oxy]-4-bromobenzoic Acid is unique due to its specific combination of the 7-azaindole core and the bromobenzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Propiedades
Fórmula molecular |
C14H9BrN2O3 |
|---|---|
Peso molecular |
333.14 g/mol |
Nombre IUPAC |
4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoic acid |
InChI |
InChI=1S/C14H9BrN2O3/c15-9-1-2-11(14(18)19)12(6-9)20-10-5-8-3-4-16-13(8)17-7-10/h1-7H,(H,16,17)(H,18,19) |
Clave InChI |
FURQRSGOTVLZPF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)OC2=CN=C3C(=C2)C=CN3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


dimethylsilane](/img/structure/B13680494.png)

![6-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13680499.png)

![Methyl 7-Chloro-2,4-dimethyl-2-(4-oxocyclohexyl)benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13680505.png)
![1-(Benzo[b]thiophen-3-ylmethyl)azetidine](/img/structure/B13680520.png)




![3-[2-(Benzyloxy)phenyl]-2-hydroxypropanoic Acid](/img/structure/B13680557.png)
![Ethyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate](/img/structure/B13680565.png)


